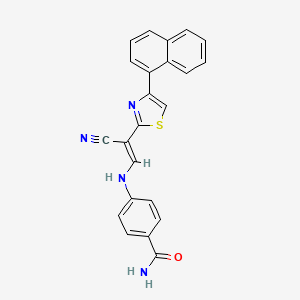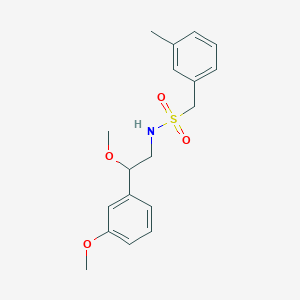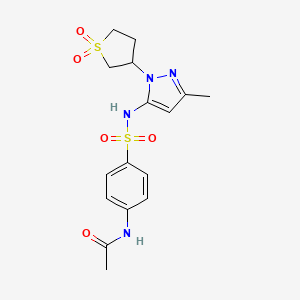
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide” is a chemical compound with the CAS number 446277-45-8 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C12H16N2O5S2 . The molecular weight is 332.40 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.50±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .科学的研究の応用
GIRK Channel Activation
The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in modulating cellular excitability and are implicated in various physiological processes. Specifically, the GIRK1/2 channel subtype, which is widely expressed in the brain, has been a focus of research. The compound’s ability to selectively activate these channels makes it a promising candidate for therapeutic applications related to pain perception, epilepsy, reward/addiction, and anxiety .
Metabolic Stability Enhancement
Researchers have explored the metabolic stability of N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide. By optimizing its chemical structure, they have identified compounds with improved stability over prototypical urea-based compounds. These findings are essential for drug development, as enhanced metabolic stability can lead to better pharmacokinetic properties and increased efficacy .
Pharmacological Tool Compound Development
Given the lack of selective and brain-penetrant pharmacological tools for GIRK channels, this compound represents a valuable addition to the field. Researchers are exploring its potential as a tool compound to study GIRK channel function, validate their roles in various physiological contexts, and identify novel therapeutic targets. Its brain-penetrant properties make it particularly attractive for neuroscience research .
Structure-Activity Relationship Studies
Scientists are conducting structure-activity relationship (SAR) studies to understand how specific modifications to the compound affect its biological activity. By systematically altering different regions of the molecule, they aim to uncover key structural features responsible for GIRK channel activation. These insights can guide further optimization and lead to more potent and selective derivatives .
Other Potential Applications
While the primary focus has been on GIRK channels, researchers may explore additional applications. These could include investigating the compound’s effects on other ion channels, cellular signaling pathways, or disease models. As more data emerge, its versatility and potential therapeutic relevance may extend beyond GIRK channels .
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells . GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good ADME properties, which could potentially lead to better bioavailability .
Result of Action
The activation of GIRK channels by the compound can lead to a decrease in cell excitability. This could potentially have therapeutic effects in conditions such as pain, epilepsy, and anxiety .
特性
IUPAC Name |
N-[4-[[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-11-9-16(20(18-11)14-7-8-26(22,23)10-14)19-27(24,25)15-5-3-13(4-6-15)17-12(2)21/h3-6,9,14,19H,7-8,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCISVJLNEGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


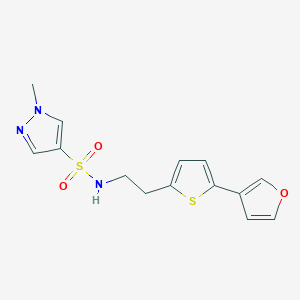
![1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2463877.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride](/img/structure/B2463878.png)
![N-cyclopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463879.png)
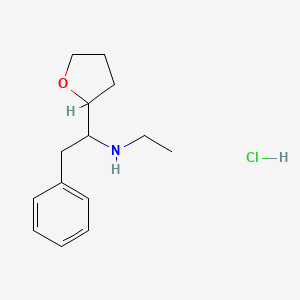
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2463884.png)

![1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2463886.png)
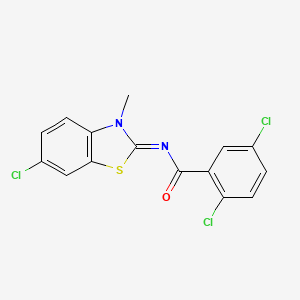
![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2463889.png)
